2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate
Overview
Description
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate involves its ability to inhibit the activity of specific enzymes or proteins. It has been shown to inhibit the activity of matrix metalloproteinases, which play a crucial role in the progression of cancer and inflammatory diseases.
Biochemical and Physiological Effects:
The compound has been shown to have significant biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer properties. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the activity of specific enzymes.
Advantages and Limitations for Lab Experiments
The compound has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are several potential future directions for research on 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate. These include further optimization of the synthesis method, identification of new targets for enzyme inhibition, and the development of novel therapeutic applications. Additionally, the compound could be used as a tool in the study of protein-protein interactions and enzyme inhibition.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential for various scientific applications. Its synthesis method has been optimized to achieve high yields and purity, and it has been extensively studied for its biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several potential future directions for research on this compound that could lead to the development of novel therapeutic applications.
Scientific Research Applications
The compound has been studied extensively in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have potential applications in the treatment of cancer, inflammation, and microbial infections. Additionally, it has been used as a tool in the study of protein-protein interactions and enzyme inhibition.
properties
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 4-(4-methoxyanilino)-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O7/c1-28-14-5-3-13(4-6-14)21-18(24)8-9-19(25)29-11-17(23)12-2-7-15(20)16(10-12)22(26)27/h2-7,10H,8-9,11H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUKZFKQELDRPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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